"1-Trimethylsilyloxy-3-butyne" CAS number and properties
"1-Trimethylsilyloxy-3-butyne" CAS number and properties
An In-depth Technical Guide to 1-Trimethylsilyloxy-3-butyne: Properties, Applications, and Synthetic Utility
Abstract
1-Trimethylsilyloxy-3-butyne, identified by CAS No. 17869-75-9, is a versatile bifunctional reagent crucial in modern organic synthesis.[1][2][3] Possessing both a terminal alkyne and a protected primary alcohol, it serves as a valuable building block for the construction of complex molecular architectures. The trimethylsilyl (TMS) ether provides robust protection for the hydroxyl group, allowing for selective reactions at the alkyne terminus. This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, and its applications as a synthetic intermediate, particularly for researchers and professionals in drug development and materials science.
Chemical Identity and Physicochemical Properties
1-Trimethylsilyloxy-3-butyne is a clear, slightly yellow liquid at room temperature.[2] Its molecular structure features a four-carbon chain with a terminal triple bond and a primary alcohol at the opposing end, which is protected as a trimethylsilyl ether.
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Chemical Structure: (CH₃)₃SiOCH₂CH₂C≡CH[1]
A summary of its key physicochemical properties is presented below for easy reference.
| Property | Value | Source(s) |
| Appearance | Clear slightly yellow liquid | [2] |
| Boiling Point | 63 °C | [2] |
| Density | 0.833 g/mL | [2] |
| Refractive Index | 1.412 | [2] |
| Flash Point | 8 °C (46 °F) | [2] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |
Safety, Handling, and Storage
Due to its flammable nature and reactivity, proper handling and storage of 1-Trimethylsilyloxy-3-butyne are critical to ensure laboratory safety.
Hazard Identification
The compound is a flammable liquid and vapor. The primary hazards are associated with its flammability and potential for irritation.
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Signal Word: Danger[6]
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Hazard Statements: Highly flammable liquid and vapor. May cause skin and serious eye irritation.[6][7]
Handling Protocols
All manipulations should be performed in a well-ventilated fume hood. To prevent ignition from static electricity, all metal equipment must be grounded.[6]
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Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, chemical safety goggles, and appropriate gloves.[6]
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Precautionary Measures: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.[6][7]
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First Aid:
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Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[6]
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Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
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Storage Recommendations
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is recommended to store this compound under refrigeration (+4°C) to maintain its stability.[2] The material should be stored away from incompatible materials such as strong oxidizing agents.[6]
Reactivity and Synthetic Applications
The synthetic utility of 1-Trimethylsilyloxy-3-butyne stems from its two distinct functional groups: the terminal alkyne and the TMS-protected alcohol. The TMS group is a sterically bulky and chemically robust protecting group for the primary alcohol, stable to a wide range of non-acidic and non-fluoride-containing reagents. This allows chemists to perform selective modifications on the alkyne moiety without affecting the hydroxyl group.
Reactions at the Alkyne Terminus
The terminal alkyne is a versatile handle for carbon-carbon bond formation. It can readily participate in a variety of classic alkyne reactions, including:
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Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex structures.
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazoles.
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Deprotonation and Alkylation: Treatment with a strong base (e.g., n-BuLi) generates an acetylide, which can act as a nucleophile to attack various electrophiles.
The diagram below illustrates a general workflow for utilizing this reagent, starting with a reaction at the alkyne terminus, followed by deprotection of the silyl ether.
Caption: General synthetic workflow using 1-Trimethylsilyloxy-3-butyne.
Deprotection of the Trimethylsilyl Ether
Once modifications at the alkyne are complete, the TMS ether can be easily cleaved to reveal the primary alcohol. This is typically achieved under mild conditions, preserving the newly formed structure. Common deprotection methods include:
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Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is highly effective and selective.
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Acidic Conditions: Mild protic acids, such as acetic acid or dilute HCl in an alcohol solvent, can also be used.
The liberated alcohol can then be used for subsequent transformations, such as oxidation, esterification, or etherification, further increasing the molecular complexity.
Representative Experimental Protocol: Sonogashira Cross-Coupling
The following is a representative, self-validating protocol for a Sonogashira reaction. The causality behind the choice of reagents is critical: the palladium catalyst facilitates the oxidative addition/reductive elimination cycle, the copper(I) co-catalyst activates the alkyne, and the amine base neutralizes the HX by-product and maintains the catalytic cycle.
Objective: To couple 1-Trimethylsilyloxy-3-butyne with iodobenzene to synthesize 1-phenyl-4-(trimethylsilyloxy)-1-butyne.
Materials:
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1-Trimethylsilyloxy-3-butyne
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Iodobenzene
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
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Triethylamine (TEA), anhydrous
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Toluene, anhydrous
Procedure:
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To a dry, nitrogen-flushed Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
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Add anhydrous toluene via syringe, followed by anhydrous triethylamine (2.0 eq).
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Add iodobenzene (1.0 eq) to the flask via syringe.
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Add 1-Trimethylsilyloxy-3-butyne (1.2 eq) dropwise to the stirring mixture.
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Heat the reaction mixture to 50-60 °C and monitor by TLC or GC-MS until the starting material is consumed.
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Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst and amine salts, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Conclusion
1-Trimethylsilyloxy-3-butyne is a highly valuable and versatile reagent in organic synthesis. Its orthogonal functionalities—a reactive terminal alkyne and a robustly protected primary alcohol—provide chemists with a reliable building block for constructing complex molecules in a controlled and stepwise manner. A thorough understanding of its properties and safe handling procedures is essential for leveraging its full synthetic potential in the development of pharmaceuticals, agrochemicals, and advanced materials.
References
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Airgas. SAFETY DATA SHEET - Trimethylsilane. [Link]
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